molecular formula C12H19ClN6O B12224955 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12224955
M. Wt: 298.77 g/mol
InChI Key: DMCYASIDPROLTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting from basic pyrazole derivatives. The process often includes the use of reagents such as 2-fluoro-4-methylpyridine and various catalysts to facilitate the formation of the desired compound . The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized protocols to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-[(2-Ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride include other pyrazole derivatives, such as 4-methylpyrazole and 3-methylpyrazole-4-carboxylic acid . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness: . This makes it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C12H19ClN6O

Molecular Weight

298.77 g/mol

IUPAC Name

5-[(2-ethyl-4-methylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H18N6O.ClH/c1-4-18-10(8(2)6-15-18)7-14-11-5-9(12(13)19)17(3)16-11;/h5-6H,4,7H2,1-3H3,(H2,13,19)(H,14,16);1H

InChI Key

DMCYASIDPROLTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

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